molecular formula C11H9ClO3S B15053900 Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate

Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B15053900
M. Wt: 256.71 g/mol
InChI Key: UNOWMCQIMLRJLM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the benzo[b]thiophene family. This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring, substituted with a chlorine atom, a methoxy group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-methoxy-2-nitrobenzoic acid with thioglycolic acid in the presence of a dehydrating agent, followed by esterification with methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of the chlorine atom or the methoxy group with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 4-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-5-methylbenzo[b]thiophene-2-carboxylate

Comparison: Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both chlorine and methoxy substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable subject of study .

Properties

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

methyl 4-chloro-5-methoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9ClO3S/c1-14-7-3-4-8-6(10(7)12)5-9(16-8)11(13)15-2/h3-5H,1-2H3

InChI Key

UNOWMCQIMLRJLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Cl

Origin of Product

United States

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